4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Description
Properties
IUPAC Name |
4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-15(20)18-13-4-2-3-5-14(13)19(10)16(21)11-6-8-12(17)9-7-11/h2-10H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUNDZAPIFLSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324009 | |
| Record name | 4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666455 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
317822-14-3 | |
| Record name | 4-(4-chlorobenzoyl)-3-methyl-1,3-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves the reaction of 4-chlorobenzoyl chloride with 3-methyl-3,4-dihydro-2(1H)-quinoxalinone. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at room temperature. The reaction proceeds via an acylation mechanism, where the 4-chlorobenzoyl chloride reacts with the nitrogen atom of the quinoxalinone ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chlorobenzoyl group under basic conditions.
Major Products
Oxidation: Quinoxaline derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted quinoxalinone derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.
Biology
Research has indicated that this compound exhibits significant biological activities:
- Antimicrobial Properties: Studies have shown that derivatives of quinoxalinones possess antimicrobial effects against various pathogens, suggesting potential applications in developing new antibiotics .
- Anticancer Activity: Preliminary investigations suggest that this compound may inhibit the growth of cancer cells, making it a candidate for further research in cancer therapeutics .
Medicine
The pharmacological potential of this compound is being explored in drug development:
- Therapeutic Uses: Its unique chemical properties may allow it to interact with specific biological targets, leading to therapeutic effects in treating diseases such as cancer and infections .
- Drug Development: The compound is being investigated for its role as a scaffold in designing multi-target agents that can address multiple pathways involved in disease progression .
Industry
In industrial applications, this compound is utilized in:
- Material Science: Its derivatives are being explored for their potential use in developing new materials with specific properties tailored for applications in coatings and polymers.
- Chemical Processes: The compound's unique reactivity makes it suitable for use in various chemical processes, including catalysis and synthesis of specialty chemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Dine et al. (2023) | Antimicrobial Activity | Demonstrated significant activity against bacterial strains; potential for developing new antibiotics. |
| Research on Quinolones | Anticancer Properties | Found that quinolone derivatives exhibited growth inhibition in cancer cell lines; further studies needed to confirm efficacy. |
| Industrial Applications | Material Development | Highlighted the use of quinoxalinones in creating advanced materials with enhanced durability and performance characteristics. |
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzoyl chloride: A precursor used in the synthesis of 4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone.
3-methyl-3,4-dihydro-2(1H)-quinoxalinone: The core structure of the compound.
Uniqueness
This compound is unique due to the presence of both the chlorobenzoyl and quinoxalinone moieties, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Biological Activity
4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic compound belonging to the quinoxalinone family, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound is synthesized through the acylation of 3-methyl-3,4-dihydro-2(1H)-quinoxalinone with 4-chlorobenzoyl chloride in the presence of a base like triethylamine. This method ensures high yield and purity, making it suitable for further biological studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing pathways related to cell proliferation and apoptosis. Specific targets include:
- COX-2 Inhibition : The compound has shown potential as a COX-2 inhibitor, which is crucial in anti-inflammatory responses and cancer progression.
- Anticancer Activity : It exhibits cytotoxic effects against various cancer cell lines by disrupting critical cellular processes such as tubulin polymerization and topoisomerase II activity .
Antimicrobial Activity
Research indicates that derivatives of quinoxalinone exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain quinoxaline derivatives effectively inhibit bacterial growth, suggesting that this compound may possess similar properties .
Anticancer Activity
In vitro studies have confirmed the compound's effectiveness against several cancer cell lines, including colorectal and breast cancer cells. The mechanism involves:
- Induction of apoptosis through modulation of apoptotic proteins.
- Inhibition of key signaling pathways associated with tumor growth, such as the PI3K/Akt pathway .
Case Studies
Recent investigations into the compound's efficacy have yielded promising results:
- Study on COX-2 Inhibition : A study evaluated the COX-2 inhibitory potential of various quinoxalinone derivatives. The most active compounds exhibited inhibition efficiencies ranging from 50% to 100% at specific concentrations, highlighting the therapeutic potential of this class of compounds in managing inflammation-related conditions .
- Cytotoxicity Assays : In tests involving MCF7 (breast cancer) and HCT116 (colorectal cancer) cell lines, this compound demonstrated significant cytotoxicity compared to control treatments. The IC50 values indicated a strong correlation between structural modifications and biological activity .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for 4-(4-chlorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone?
- Methodological Answer: The compound is typically synthesized via condensation of ortho-phenylenediamine derivatives with ketones or esters. A reported route involves reacting 3-methylquinoxalin-2(1H)-one with alcoholic potassium hydroxide to form a potassium salt, followed by reaction with ethyl-4-(2-chloroacetamido)-benzoate. Subsequent treatment with hydrazine hydrate introduces hydrazinyl groups, enabling further functionalization with aromatic aldehydes .
Q. How is the anti-tubercular activity of this compound evaluated?
- Methodological Answer: Anti-tubercular activity is assessed through in vitro assays against Mycobacterium tuberculosis strains, measuring minimum inhibitory concentrations (MICs). Structural analogs, such as hydrazine-functionalized derivatives, have demonstrated moderate to good activity, suggesting potential for scaffold optimization. Biological screening includes validation via IR, NMR, and mass spectrometry to confirm structural integrity .
Q. What characterization techniques are critical for confirming the structure of synthesized derivatives?
- Methodological Answer: Elemental analysis, IR (to identify carbonyl and N–H stretches), (to confirm substituent integration and regiochemistry), and mass spectrometry (to verify molecular ion peaks) are essential. For example, IR peaks near 1680 cm confirm the quinoxalinone carbonyl group, while signals for methyl and chlorobenzoyl protons validate substitution patterns .
Advanced Research Questions
Q. How does DFT analysis contribute to understanding the electronic properties of quinoxalinone derivatives?
- Methodological Answer: Density Functional Theory (DFT) calculations predict molecular geometry, electron distribution, and reactivity. Studies on analogous compounds reveal that electron-withdrawing groups (e.g., chlorobenzoyl) stabilize the quinoxalinone core by delocalizing electron density, which can be correlated with experimental spectroscopic data. HOMO-LUMO gaps calculated via DFT provide insights into charge-transfer interactions relevant to biological activity .
Q. What pharmacological mechanisms are proposed for quinoxalinone derivatives targeting the central nervous system?
- Methodological Answer: Derivatives such as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-2(1H)-quinolinone act as sigma receptor agonists, demonstrated by reduced recovery time in murine coma models and forced-swimming tests. Antagonists like BMY14802 (3 mg/kg) reverse these effects, confirming receptor-mediated action. Binding affinity assays using -DTG displacement validate sigma receptor interaction .
Q. How do electrochemical synthesis methods compare to conventional thermal approaches for quinoxalinone derivatives?
- Methodological Answer: Electrochemical methods (e.g., Al/C electrodes in acetic acid) enable oxidative cyclization of 2-aminobenzamides at room temperature, achieving yields >80% without high temperatures or transition metal catalysts. Traditional routes require heating (e.g., 120°C) and metal catalysts, posing scalability and purification challenges. Electrochemistry offers greener, milder conditions for synthesizing 2-methylquinazolin-4(3H)-ones .
Q. What strategies mitigate oxidation during the synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives?
- Methodological Answer: Conducting reactions under inert atmospheres (e.g., nitrogen) prevents acid-catalyzed air oxidation of the dihydroquinoxalinone core. Electron-withdrawing substituents (e.g., nitro groups) stabilize the structure against oxidation. For example, 3-aryl derivatives are prone to oxidation in acidic conditions, necessitating pH control and rapid workup .
Q. How is stereochemical integrity maintained during asymmetric synthesis of tetrahydroquinoxalines?
- Methodological Answer: Chiral starting materials (e.g., L-α-alanine) and resolution techniques ensure enantiomeric purity. A reported synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline uses L-α-alanine and bromonitrobenzene intermediates, with optical rotation and NMR confirming configuration. Racemization is minimized by avoiding strong acids/bases during cyclization .
Data Contradiction and Optimization Analysis
Q. How should researchers address discrepancies in biological activity data between structural analogs?
- Methodological Answer: Cross-validate assays using standardized protocols (e.g., identical M. tuberculosis strains or cell lines). For sigma receptor agonists, compare binding affinity (IC) with functional in vivo tests (e.g., forced-swimming). Contradictions may arise from differences in substituent electronic effects or metabolic stability, requiring SAR studies and pharmacokinetic profiling .
Q. What reaction conditions optimize yields in quinoxalinone functionalization?
- Methodological Answer:
Hydrazine-mediated condensation with aldehydes achieves higher yields in polar aprotic solvents (e.g., DMF) at 60–80°C. For ester intermediates, alkaline hydrolysis (e.g., KOH/EtOH) improves conversion. Kinetic monitoring via TLC or HPLC identifies side reactions (e.g., over-oxidation), guiding temperature and stoichiometry adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
